molecular formula C8H9ClN2O B1587448 2-(3-Chlorophenyl)acetohydrazide CAS No. 66464-86-6

2-(3-Chlorophenyl)acetohydrazide

Cat. No. B1587448
CAS RN: 66464-86-6
M. Wt: 184.62 g/mol
InChI Key: RTQCXLTUAIZZQP-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)acetohydrazide (2-CPAH) is an organic compound that is used in a variety of scientific experiments and research. It is an important reagent in the synthesis of many compounds and has a wide range of applications in the field of chemistry. It can be used as a catalyst in various reactions, as a reagent in the synthesis of other compounds, and as a starting material for the preparation of other compounds. In addition, 2-CPAH has been studied for its potential applications in the field of biochemistry and physiology.

Scientific Research Applications

Application

“2-(3-Chlorophenyl)acetohydrazide” is used in the synthesis of hydrazide-hydrazone derivatives .

Method of Application

The reaction of cyanoacetyl hydrazine with 3-acetylpyridine gave the hydrazide-hydrazone derivative . This compound undergoes a series of heterocyclization reactions to give new heterocyclic compounds .

Results or Outcomes

The newly synthesized products were evaluated against three cancer cell lines, namely breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460) and CNS cancer (SF-268) . Most of the synthesized compounds showed high inhibitory effects .

Antimicrobial Activity

Application

“2-(3-Chlorophenyl)acetohydrazide” is used in the synthesis of hydrazide-hydrazone derivatives with antimicrobial activity .

Method of Application

4-(Trifluoromethyl)benzenamine was added to a mixture of compound 4 in acetonitrile containing a few drops of acetic acid .

Results or Outcomes

The results of the antimicrobial activity of the synthesized compounds are not specified in the source .

Organic Building Blocks

Application

“2-(3-Chlorophenyl)acetohydrazide” is used as an organic building block in the synthesis of various organic compounds .

Method of Application

The specific methods of application can vary widely depending on the particular synthesis process. Typically, this compound would be used in a reaction with other organic compounds to form a new compound .

Results or Outcomes

The outcomes of these reactions can also vary widely, resulting in a range of different organic compounds .

Antimicrobial Activity

Application

Synthesis of Aryliden-hydrazides

Application

“2-(3-Chlorophenyl)acetohydrazide” can be used in the preparation of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid aryliden-hydrazides .

Method of Application

A mixture of compound 2 (1.17 g, 5.0 mmol) and the appropriate aromatic aldehyde a-l (5.0 mmol) was refluxed in ethanol/acetic acid (24:1, 25 mL) for 3 hours .

Results or Outcomes

The specific results or outcomes of this application are not specified in the source .

Research and Development

Application

“2-(3-Chlorophenyl)acetohydrazide” is often used in research and development, particularly in the field of organic chemistry .

Method of Application

The specific methods of application can vary widely depending on the particular research or development project .

Results or Outcomes

The outcomes of these projects can also vary widely, contributing to advancements in the field of organic chemistry .

properties

IUPAC Name

2-(3-chlorophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-7-3-1-2-6(4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQCXLTUAIZZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393727
Record name 2-(3-chlorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)acetohydrazide

CAS RN

66464-86-6
Record name 2-(3-chlorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VD Tien, V Van Vu, A Koeckritz, TT Nhung… - AIP Conference …, 2017 - pubs.aip.org
A series of novel (-)-gossypol Schiff bases and hydrazones have been synthesized via an in-situ procedure in high yields. Structural data showed that all target compounds existed in …
Number of citations: 1 pubs.aip.org

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